molecular formula C31H36IN3 B1236890 Stilbazium iodide CAS No. 3784-99-4

Stilbazium iodide

Cat. No.: B1236890
CAS No.: 3784-99-4
M. Wt: 577.5 g/mol
InChI Key: BYIRBDUHSVOFLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stilbazium iodide can be synthesized through a series of chemical reactions involving the condensation of pyridine derivatives with iodine. The reaction typically involves the use of solvents such as ethanol or methanol and requires controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Stilbazium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridinium compounds .

Mechanism of Action

Stilbazium iodide exerts its effects by targeting the nervous system of nematodes, leading to paralysis and death of the parasites. The compound interferes with the normal functioning of neurotransmitters, disrupting the transmission of nerve impulses . This mechanism makes it effective against a wide range of nematodes.

Properties

CAS No.

3784-99-4

Molecular Formula

C31H36IN3

Molecular Weight

577.5 g/mol

IUPAC Name

1-ethyl-2,6-bis[2-(4-pyrrolidin-1-ylphenyl)ethenyl]pyridin-1-ium;iodide

InChI

InChI=1S/C31H36N3.HI/c1-2-34-30(20-14-26-10-16-28(17-11-26)32-22-3-4-23-32)8-7-9-31(34)21-15-27-12-18-29(19-13-27)33-24-5-6-25-33;/h7-21H,2-6,22-25H2,1H3;1H/q+1;/p-1

InChI Key

BYIRBDUHSVOFLU-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=C(C=CC=C1/C=C/C2=CC=C(C=C2)N3CCCC3)/C=C/C4=CC=C(C=C4)N5CCCC5.[I-]

SMILES

CC[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N3CCCC3)C=CC4=CC=C(C=C4)N5CCCC5.[I-]

Canonical SMILES

CC[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N3CCCC3)C=CC4=CC=C(C=C4)N5CCCC5.[I-]

3784-99-4

Synonyms

1-ethyl-2,6-bis(p-(1-pyrrolidinyl)styryl)pyridinium iodide
Monopar
stilbazium iodide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.